1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol
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Overview
Description
1-(4-METHYLPHENOXY)-3-{2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL is a complex organic compound that features a benzodiazole ring and multiple phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENOXY)-3-{2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the phenoxy groups through nucleophilic substitution reactions. The final step involves the coupling of the benzodiazole intermediate with the phenoxy-substituted propanol derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENOXY)-3-{2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy groups can yield quinones, while reduction of the benzodiazole ring can produce dihydrobenzodiazole derivatives.
Scientific Research Applications
1-(4-METHYLPHENOXY)-3-{2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENOXY)-3-{2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL involves its interaction with specific molecular targets. The phenoxy groups and benzodiazole ring can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular pathways involved in oxidative stress, inflammation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-4-(4-{[4-(4-METHYLPHENOXY)PHENYL]SULFONYL}PHENOXY)BENZENE
- 4-[(4-METHYLPHENOXY)METHYL]BENZOIC ACID
Uniqueness
1-(4-METHYLPHENOXY)-3-{2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, potentially leading to distinct biological or chemical properties.
Properties
Molecular Formula |
C25H26N2O3 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-3-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H26N2O3/c1-18-7-11-21(12-8-18)29-16-20(28)15-27-24-6-4-3-5-23(24)26-25(27)17-30-22-13-9-19(2)10-14-22/h3-14,20,28H,15-17H2,1-2H3 |
InChI Key |
HAHWHNKTXTUHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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